(2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone
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Overview
Description
(2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone is a complex organic compound that features a brominated nitrophenyl group and a difluoropyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include amine derivatives, further brominated or nitrated compounds, and various substituted phenyl derivatives.
Scientific Research Applications
(2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The difluoropyrrolidinyl moiety may enhance the compound’s binding affinity and selectivity towards certain biological targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)ethanone
- (2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)propanone
- (2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)butanone
Uniqueness
(2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups allows for versatile chemical modifications, while the difluoropyrrolidinyl moiety enhances its stability and reactivity.
Properties
IUPAC Name |
(2-bromo-4-nitrophenyl)-(3,3-difluoropyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2O3/c12-9-5-7(16(18)19)1-2-8(9)10(17)15-4-3-11(13,14)6-15/h1-2,5H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJOROMXQBQZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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